molecular formula C14H9BrN4O2 B064973 N-(3-Bromophenyl)-6-nitroquinazolin-4-amine CAS No. 169205-77-0

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B064973
CAS No.: 169205-77-0
M. Wt: 345.15 g/mol
InChI Key: MAVKGSSRIBVAGI-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a nitro group at the sixth position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine typically involves a multi-step process. One common method starts with the nitration of quinazoline to introduce the nitro group at the sixth position. This is followed by the bromination of aniline to obtain 3-bromoaniline. The final step involves the coupling of 3-bromoaniline with 6-nitroquinazoline under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Reduction: Formation of N-(3-Bromophenyl)-6-aminoquinazolin-4-amine.

    Oxidation: Formation of quinazoline derivatives with different oxidation states.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both a bromophenyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and provides opportunities for further functionalization and derivatization .

Properties

IUPAC Name

N-(3-bromophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKGSSRIBVAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416140
Record name N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-77-0
Record name N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromoaniline is coupled with 4-chloro-6-nitroquinazoline, to produce 4-[(3-bromophenyl)amino]-6-nitroquinazoline, which is reduced thereafter to the corresponding 6-aminoquinazoline, as described. The 4-[(3-bromophenyl)amino]-6-aminoquinazoline is then reacted with bistributyltin, using tetrakis(triphenylphosphine)palladium in THF solution as the reaction catalyst, as is described hereinbelow. The stanylated quinazoline is then reacted with bromine-76 or bromine-77, in the presence of an oxidizing agent, to produce bromine-76 labeled or bromine-77 labeled 4-[(3-bromophenyl)amino]-6-aminoquinazoline, which is further reacted with 4-bromocrotonyl chloride (obtained by reacting oxalyl chloride and 4-bromocrotonic acid) and dimethylamine, as described, to yield the final bromine-76 labeled or bromine-77 labeled product.
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Synthesis routes and methods II

Procedure details

A solution of 23.74 ml of 3-bromo aniline and 40.5 g N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine in 100 ml of glacial acetic acid was stirred and heated in an oil bath at 148° C. for 1.5 hours. On cooling, filtration of the resulting solid gives a quantitative yield of N-(3-bromophenyl)-6-nitro4-quinazolinamine: mp=267-270° C.; mass spectrum (m/e): 345.
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40.5 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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